molecular formula C16H18N4O2 B3007210 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1798036-69-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B3007210
CAS No.: 1798036-69-7
M. Wt: 298.346
InChI Key: ITCXYYGUAYEKLW-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and carboxylic acids.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the phenyl ring.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.

    Biological Studies: The compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of pyrazine-based drugs.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with the active sites of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased potency. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrazine-2-carboxamide: Lacks the pyrrolidine and methoxy groups, resulting in different biological activities.

    N-(4-(pyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide: Similar structure but without the methoxy group, leading to variations in its pharmacokinetic properties.

    N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both the methoxy and pyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, binding affinity, and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCXYYGUAYEKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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